molecular formula C5H4N4O B1347191 [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 68774-81-2

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Katalognummer: B1347191
CAS-Nummer: 68774-81-2
Molekulargewicht: 136.11 g/mol
InChI-Schlüssel: MIUVADXDHCPQCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-pyrazine core structure, which imparts distinct chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .

Analyse Chemischer Reaktionen

Cyclization Reactions

Cyclization is a cornerstone reaction for constructing the triazolo[4,3-a]pyrazin-8(7H)-one core. Two primary strategies dominate:

a) Hydrazinopyrazinone Cyclization
3-Hydrazinopyrazin-2(1H)-one intermediates undergo cyclization with carbonyl-containing reagents (e.g., triethyl orthoacetate or alkylcarbonic acid anhydrides) under reflux in anhydrous DMFA for 24 hours . This yields 3,7-disubstituted derivatives with substituent diversity at position 3.

ReagentConditionsProduct Substituent (R³)Yield RangeSource
Triethyl orthoacetateDMFA, 24 h refluxMethyl60–75%
Aryl carboxylic acids + CDIDMFA, 24 h refluxAryl/Hetaryl55–80%

b) Oxadiazole-to-Triazolo Pyrazine Conversion
Phosphorus oxychloride-mediated cyclization of oxadiazole intermediates (e.g., IIIIV ) enables scaffold formation. Subsequent ethylenediamine ring-opening and cyclization yield 3-trifluoromethyl derivatives .

Nucleophilic Substitution

The chloromethyl group at position 3 facilitates further functionalization:

a) Alkylation/Arylation
3-(Chloromethyl)-7-phenyl derivatives react with nucleophiles (amines, phenols) in THF/K₂CO₃ to introduce substituents (e.g., 4-aminophenol → 12a–b ) .

Example Reaction

text
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one + 4-aminophenol → 3-(4-Hydroxybenzyl)-7-phenyl derivative (12a)

Conditions : THF, K₂CO₃, reflux, 12 h .

b) Fluorophenyl Substituent Introduction
2-Fluorophenyl groups are introduced via nucleophilic aromatic substitution of dichloropyrazine precursors using 2-fluoro-4-aminophenol .

Condensation Reactions

Amide Bond Formation
Boc-protected amino acids undergo DCC-mediated condensation with the triazolo-pyrazine scaffold, followed by trifluoroacetic acid deprotection to yield intermediates (VIIVIII ) .

Amino AcidCoupling AgentDeprotection AgentProduct Application
Boc-GlycineDCCTFA/DCM (1:1)Anticancer derivatives

Oxidation and Reduction

a) Oxidation
Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine) undergo oxidation to aromatic systems using MnO₂ or DDQ.

b) Reductive Amination
NaBH₃CN-mediated reduction of imine intermediates (from aldehyde condensations) yields secondary amine derivatives with enhanced pharmacokinetic profiles .

Biological Activity-Driven Modifications

a) c-Met Kinase Inhibition
Introduction of 4-oxo-pyridazinone moieties at position 2 enhances kinase inhibition. Compound 22i (IC₅₀ = 48 nM against c-Met) features a 4-methoxyphenyl group at R⁶ .

Structure-Activity Relationship (SAR)

R⁶ Substituentc-Met IC₅₀ (nM)A549 IC₅₀ (µM)
4-Methoxyphenyl480.83
2-Fluorophenyl1201.45

b) Adenosine Receptor Antagonism
8-Amino-2-aryl derivatives exhibit nanomolar affinity for hA₂A receptors (e.g., 12 : Kᵢ = 2.9–10 nM) .

Analytical Validation of Reactions

Quantitative analysis of reaction products (e.g., 7-(4-fluorobenzyl)-3-thioxo derivatives) employs non-aqueous potentiometric titration with 0.1 M HClO₄ in acetic acid/anhydride .

ParameterAcceptance CriteriaObserved Value
Linearity (R²)≥0.9990.9998
Accuracy (% Recovery)99.0–101.0%100.2%
Precision (% RSD)≤0.32%0.22%

This systematic analysis underscores the versatility of triazolo[4,3-a]pyrazin-8(7H)-one in medicinal chemistry, driven by well-characterized cyclization, substitution, and condensation pathways. Future work may expand its utility in targeted kinase inhibitors and CNS-active agents.

Wissenschaftliche Forschungsanwendungen

Dual c-Met/VEGFR-2 Inhibitors

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit significant inhibitory activity against c-Met and VEGFR-2 kinases, which are crucial in cancer progression. For instance, compound 17l was synthesized and evaluated for its antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). It showed impressive IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively, indicating strong potential as a dual inhibitor with comparable efficacy to the lead compound foretinib .

PARP1 Inhibitors

Another significant application is in the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. These compounds selectively target homologous recombination-deficient cancer cells through synthetic lethality mechanisms. Several derivatives of this compound were identified with potent inhibitory activities against PARP1. Notably, compounds such as 17m , 19a , and 19k exhibited enhanced anticancer effects, suggesting their potential role in targeted cancer therapies .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. A study evaluated a series of these compounds for their activity against Gram-positive and Gram-negative bacteria. Among the tested compounds, some displayed moderate to good antibacterial activity with compound 2e showing MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that modifications in the substituents on the triazolo[4,3-a]pyrazine core significantly influence biological activity. For example:

  • Compounds bearing electron-donating groups at specific positions exhibited enhanced antibacterial effects.
  • The presence of indole moieties was associated with improved cytotoxicity against cancer cell lines due to favorable interactions with target receptors .

Summary of Findings

Compound Target Activity IC50 Values (µM) Notes
17lc-Met/VEGFR-2 InhibitorA549: 0.98
MCF-7: 1.05
HeLa: 1.28
Promising dual inhibitor
17mPARP1 InhibitorNot specifiedPotent against HR-deficient cells
19aPARP1 InhibitorNot specifiedEffective in synthetic lethality
2eAntibacterialStaphylococcus aureus: 32
E. coli: 16
Comparable to ampicillin

Wirkmechanismus

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific triazolo-pyrazine core, which imparts a combination of stability and reactivity that is advantageous for drug development. Its ability to inhibit a wide range of enzymes and receptors makes it a versatile scaffold for designing new therapeutic agents .

Biologische Aktivität

The compound [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. A study synthesized 35 new derivatives and assessed their activity against various microorganisms. The results highlighted that compounds containing aryl moieties with halogen atoms or N-arylamides demonstrated pronounced antimicrobial effects. Specifically, one derivative showed minimal inhibitory concentrations (MICs) against gram-negative bacteria ranging from 12.5 to 50.0 µg/mL .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMicroorganismMIC (µg/mL)
7-(3-chloro-2-methyl-phenyl)-3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-oneE. coli25.0
Compound 2eS. aureus32.0
Compound 2eE. coli16.0

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound derivatives. Notably, a series of compounds were identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP1), which is crucial in cancer therapy for targeting homologous recombination-deficient cells. Compounds such as 19k exhibited IC50 values below 4.1 nM against PARP1 and demonstrated antiproliferative effects on BRCA-deficient cancer cell lines (MDA-MB-436 and Capan-1) with IC50s less than 21.6 nM .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (nM)
19kMDA-MB-436 (BRCA1 -/-)<1.9
19kCapan-1 (BRCA2 -/-)<21.6
Compound 17lA5490.98 ± 0.08
Compound 17lMCF-71.05 ± 0.17

The biological activity of this compound is attributed to various mechanisms:

  • Antimicrobial Action : The presence of sulfur in the triazole ring enhances antifungal activity by disrupting microbial cell walls.
  • Anticancer Mechanism : The inhibition of PARP1 leads to synthetic lethality in cancer cells with defective DNA repair mechanisms. Additionally, some compounds induce apoptosis through caspase activation pathways .

Case Studies

  • Antimicrobial Screening : A comprehensive screening of synthesized derivatives revealed that compounds with electron-donating groups at specific positions exhibited superior antibacterial activities against both gram-positive and gram-negative strains.
  • Cytotoxicity Studies : The MTT assay demonstrated that certain derivatives not only surpassed the cytotoxic effects of cisplatin in breast cancer cell lines but also minimized damage to normal cells .

Eigenschaften

IUPAC Name

7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUVADXDHCPQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315236
Record name NSC293355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68774-81-2
Record name NSC293355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC293355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 3
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 4
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 5
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 6
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Customer
Q & A

Q1: What synthetic routes are available for [, , ]triazolo[4,3-a]pyrazin-8(7H)-ones, and how can structural diversity be achieved?

A1: A common synthetic approach utilizes esters of oxalamic acid as starting materials. [] The process involves a multi-step reaction sequence, including the formation of 3-hydrazinopyrazin-2-ones and subsequent cyclization with orthoesters. [] To enhance structural diversity, particularly the introduction of aryl or heterocyclic substituents at position 3, researchers propose using carbonyldiimidazole (CDI)-activated carbonic acids for the initial reaction with 3-hydrazinopyrazin-2-ones. [] This modification allows for a broader range of substituents, potentially leading to derivatives with diverse pharmacological properties.

Q2: What analytical methods are employed to quantify [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

A2: One method employed for the quantitative determination of these compounds is nonaqueous potentiometric titration. [] This technique, utilized specifically for a 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivative, has undergone validation procedures to ensure its linearity, accuracy, and precision, meeting the acceptance criteria for these parameters. []

Q3: What are the potential pharmacological applications of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

A3: Research suggests that these compounds hold promise as pharmaceutical agents due to their potential biological activities. [] Studies highlight their potential cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects. [] This range of activities makes them attractive candidates for further investigation in various therapeutic areas.

Q4: How is the structure of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives confirmed?

A4: The structure of synthesized compounds is rigorously confirmed through a combination of analytical techniques. Elemental analysis provides information about the elemental composition of the molecule. [] Additionally, 1H NMR spectroscopy plays a crucial role in elucidating the structure by providing detailed information about the hydrogen atoms within the molecule. [] This spectroscopic data, particularly the characteristic signals of H-5 and H-6 protons in the pyrazinone fragment, confirms the formation of the desired [, , ]triazolo[4,3-a]pyrazin-8(7H)-one condensed system. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.